Cyclohexane, 1,3-bis(methylene)-

Catalog No.
S14494745
CAS No.
52086-82-5
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane, 1,3-bis(methylene)-

CAS Number

52086-82-5

Product Name

Cyclohexane, 1,3-bis(methylene)-

IUPAC Name

1,3-dimethylidenecyclohexane

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h1-6H2

InChI Key

CTDOPUVVTOMREJ-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC(=C)C1

Cyclohexane, 1,3-bis(methylene)- is an organic compound with the molecular formula C8H12C_8H_{12} and a molecular weight of approximately 108.18 g/mol. It is categorized as a bicyclic compound, featuring two methylene groups (-CH2-) bridging the cyclohexane ring at the 1 and 3 positions. This structure contributes to its unique chemical properties and potential applications in various fields, including materials science and organic synthesis. The compound is characterized by its colorless liquid form and has a boiling point of approximately 294.4 °C .

Due to its functional groups. Notably, it can undergo:

  • Addition Reactions: The double bonds present in related compounds can react with nucleophiles or electrophiles.
  • Polymerization: Under certain conditions, it can polymerize when exposed to acids or bases, forming larger molecular structures.
  • Oxidation: The compound can be oxidized to yield various products depending on the reaction conditions.

Isocyanates derived from similar structures exhibit reactivity with amines, alcohols, and other nucleophiles, often leading to the formation of polyurethanes and other polymers .

Synthesis of Cyclohexane, 1,3-bis(methylene)- typically involves:

  • Starting with Cyclohexane Derivatives: Utilizing cyclohexanone or cyclohexene as precursors.
  • Methylation Reactions: Employing methylene chloride in the presence of a base to facilitate the introduction of methylene groups at the desired positions.
  • Bromination followed by Dehydrobromination: This method involves brominating cyclohexane derivatives followed by elimination reactions to yield the bis(methylene) compound .

Cyclohexane, 1,3-bis(methylene)- has potential applications in:

  • Material Science: As a precursor for polyurethanes and other polymers.
  • Organic Synthesis: In the production of complex organic molecules through various chemical transformations.
  • Research: Used in studies involving reaction mechanisms and polymer chemistry .

Interaction studies involving Cyclohexane, 1,3-bis(methylene)- primarily focus on its reactivity with other chemicals. Notably:

  • Reactivity with Isocyanates: It interacts exothermically with amines and alcohols, leading to polymer formation.
  • Compatibility Testing: It is essential to assess compatibility with various solvents and reagents in synthetic pathways to avoid hazardous reactions .

Cyclohexane, 1,3-bis(methylene)- shares structural similarities with several compounds. Below are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
CyclohexaneC6H12Simple cyclic alkane; basic structure without substituents.
CyclohexanoneC6H10OContains a carbonyl group; used in organic synthesis.

Transition metal catalysts have emerged as pivotal tools for constructing bis(methylene)cyclohexane frameworks. Manganese-based complexes, such as those functionalized with 1,3,5-triaza-7-phosphaadamantane and benzyl terpyridine ligands, demonstrate exceptional activity in cyclohexane oxidation reactions. These catalysts facilitate selective C–H bond activation under microwave-assisted conditions, enabling the formation of oxygenated derivatives critical for further functionalization. Similarly, nickel precatalysts have been employed for decarbonylative thioetherification of cyclohexane carboxylic acids, bypassing lactone formation through multifold C–H activation. This method achieves tandem dehydrogenation-olefination-decarboxylation sequences, yielding olefinated arenes with high atom economy.

A groundbreaking approach involves boron-nitrogen (BN) isosteres of cyclohexane. The synthesis of 1,1,4,4-tetra(trimethylsilyl)-1,4-diazonia-2,5-diboratacyclohexane via lithium borohydride intermediates showcases the potential of main-group catalysts. This BN analog adopts a chair conformation akin to cyclohexane, offering a stable platform for subsequent methylene group incorporation.

Hydroquinone-Based Precursor Utilization in Cyclohexane Functionalization

Hydroquinone derivatives serve as versatile precursors for cyclohexane functionalization. Recent studies highlight the catalytic hydrogenation of resorcinol over Raney nickel under aqueous-phase conditions, achieving high yields of 1,3-cyclohexanediol intermediates. Subsequent oximation and hydrogenation steps convert these intermediates into 1,3-cyclohexanediamine, demonstrating the cascading potential of hydroquinone-derived substrates. This methodology parallels the utilization of m-phenylenediamine, where electron transfer and steric effects are mitigated through optimized LiOH-treated ruthenium catalysts, enhancing cyclohexanediamine yields.

The strategic use of aminomethylene boronate esters further exemplifies precursor-driven synthesis. Reduction with lithium aluminum hydride generates borohydride intermediates, which undergo acid-mediated dimerization to form diazonia-diboratacyclohexane structures. These intermediates are subsequently desilylated to yield bis(methylene)cyclohexane derivatives, underscoring the role of tailored precursors in directing molecular architecture.

Solvent-Free Synthesis Techniques for Enhanced Reaction Efficiency

Solvent-free methodologies have gained traction for their operational simplicity and reduced environmental footprint. Encapsulation of unspecific peroxygenase (UPO) enzymes in sol-gel matrices enables efficient cyclohexane oxidation to cyclohexanone and cyclohexanol without organic solvents. This system leverages cyclohexane as both solvent and substrate, achieving a ketone-to-alcohol ratio of 3:1 while maintaining enzyme stability over multiple cycles.

Heterogeneous catalysis using polyoxometalate (POM) complexes immobilized on amino-functionalized silica nanobeads represents another solvent-free advancement. These catalysts, such as [PMo12O40]3− grafted on silica supports, facilitate epoxidation of cyclohexene derivatives with turnover frequencies exceeding 200 h−1. The absence of solvents minimizes side reactions, improving selectivity for bis(methylene) products. Additionally, microwave-assisted protocols with manganese catalysts achieve cyclohexane oxidation conversions of 85% within 2 hours, highlighting the synergy between solvent-free conditions and energy-efficient heating methods.

XLogP3

2.2

Exact Mass

108.093900383 g/mol

Monoisotopic Mass

108.093900383 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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